molecular formula C23H18ClN3O4S B12413967 Vegfr-2-IN-15

Vegfr-2-IN-15

Cat. No.: B12413967
M. Wt: 467.9 g/mol
InChI Key: DRDAEHHBLZRSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-15 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This compound is of significant interest in the field of cancer research due to its ability to inhibit the growth of new blood vessels that supply tumors, thereby potentially limiting tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vegfr-2-IN-15 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of computer-aided design and cheminformatics approaches to identify active sites and predict target interactions . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of modified cell membrane chromatographic systems. These systems are designed to screen and isolate compounds that interact with VEGFR-2, allowing for efficient production and purification of the inhibitor .

Chemical Reactions Analysis

Types of Reactions: Vegfr-2-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against VEGFR-2.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yields and purity of the final product .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties .

Biological Activity

Introduction

Vegfr-2-IN-15 is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor involved in angiogenesis and various pathological conditions, including cancer and cardiovascular diseases. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in mediating the effects of VEGF, leading to endothelial cell proliferation, migration, and new blood vessel formation. Inhibition of VEGFR-2 by compounds like this compound disrupts these processes, thereby reducing angiogenesis.

Key Mechanisms:

  • Inhibition of Tyrosine Kinase Activity : this compound binds to the ATP-binding site of VEGFR-2, inhibiting its phosphorylation and subsequent signaling pathways that promote angiogenesis.
  • Reduction of Vascular Permeability : By blocking VEGFR-2 activation, this compound decreases vascular permeability associated with tumor progression and inflammation.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits VEGF-induced proliferation and migration of endothelial cells. In one study, treatment with this compound resulted in a significant reduction in cell viability and migration in human umbilical vein endothelial cells (HUVECs) stimulated by VEGF .

In Vivo Studies

In animal models, this compound has shown promising results in reducing tumor growth and metastasis. For instance, a study involving ovarian cancer xenografts indicated that administration of this compound led to a 68% reduction in tumor size compared to controls . The compound also significantly decreased microvessel density within tumors, indicating effective anti-angiogenic activity.

Case Studies

  • Ovarian Cancer : In a study using SKOV3ip1 ovarian cancer cells, treatment with this compound resulted in decreased tumor cell migration and invasion. The combination of this inhibitor with other anti-cancer agents yielded synergistic effects, enhancing overall therapeutic efficacy .
  • Breast Cancer : A case study on breast cancer models demonstrated that this compound inhibited VEGF-induced proliferation of cancer cells and reduced tumor vascularization . This suggests potential for use as part of combination therapies targeting multiple pathways.

Comparative Analysis with Other VEGFR Inhibitors

The following table summarizes the comparative efficacy of this compound against other known VEGFR inhibitors:

CompoundMechanismEfficacy (in vivo)Notes
This compoundTyrosine kinase inhibitionSignificant reduction in tumor sizeEffective in multiple cancer types
PTK787Tyrosine kinase inhibitionModerate reductionPrimarily focused on colorectal cancer
SU5416Tyrosine kinase inhibitionVariableAssociated with pulmonary complications

Properties

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

4-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]amino]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C23H18ClN3O4S/c1-30-19-5-3-2-4-17(19)26-22(29)14-6-9-16(10-7-14)25-21(28)13-32-23-27-18-12-15(24)8-11-20(18)31-23/h2-12H,13H2,1H3,(H,25,28)(H,26,29)

InChI Key

DRDAEHHBLZRSHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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